
L-Asparagine-13C4,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine-13C4,15N2 is a labeled form of the amino acid L-Asparagine, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
L-Asparagine-13C4,15N2 is synthesized through the isotopic labeling of L-Asparagine. The process involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of L-Asparagine. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, isotopically labeled L-Aspartic acid can be used as a starting material, which is then converted to this compound through amidation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production typically involves multiple steps, including the synthesis of isotopically labeled precursors, their conversion to this compound, and purification of the final product to achieve the desired isotopic enrichment and chemical purity .
化学反应分析
Types of Reactions
L-Asparagine-13C4,15N2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Aspartic acid-13C4,15N2.
Reduction: Reduction reactions can convert this compound to other reduced forms of amino acids.
Substitution: Substitution reactions can occur at the amide or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: L-Aspartic acid-13C4,15N2
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives of this compound.
科学研究应用
L-Asparagine-13C4,15N2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracing metabolic pathways and studying protein synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
作用机制
L-Asparagine-13C4,15N2 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows for the tracking of its metabolic fate in biological systems. The compound is involved in the metabolism of toxic ammonia through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction. This process is crucial for the production of proteins and enzymes in the body .
相似化合物的比较
Similar Compounds
- L-Asparagine-13C4
- L-Asparagine-15N2
- L-Asparagine-d8
- L-Aspartic acid-13C4,15N2
Uniqueness
L-Asparagine-13C4,15N2 is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The combination of carbon-13 and nitrogen-15 labeling allows for comprehensive tracking of the compound’s metabolic fate and interactions in biological systems .
属性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
138.076 g/mol |
IUPAC 名称 |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
DCXYFEDJOCDNAF-FLEDYEEXSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2] |
规范 SMILES |
C(C(C(=O)O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


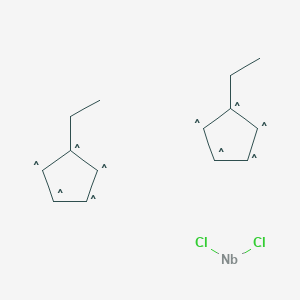
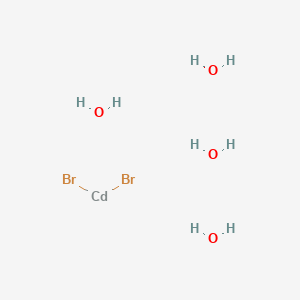
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
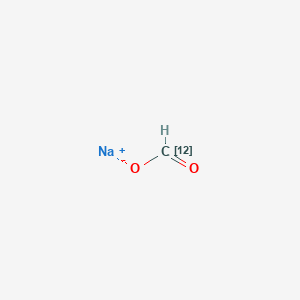

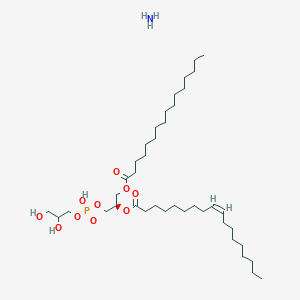
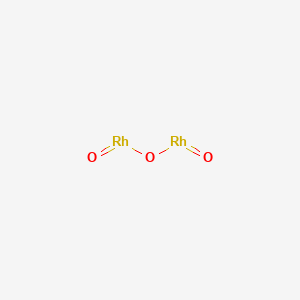

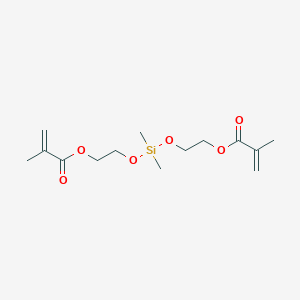
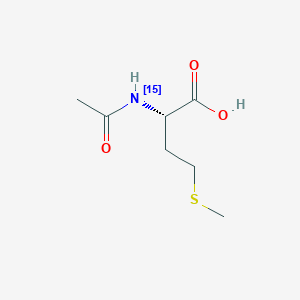
![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
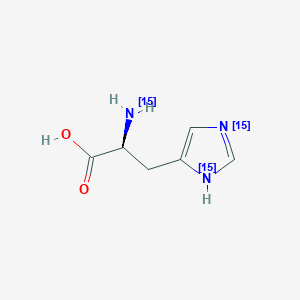

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)
